molecular formula C11H14O4 B591576 (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester CAS No. 127744-28-9

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Cat. No.: B591576
CAS No.: 127744-28-9
M. Wt: 210.229
InChI Key: ACBWWWIGOQIBMS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is a chiral synthon of significant value in advanced polymer science and medicinal chemistry. Its primary research application is as a key protected intermediate in the ring-opening copolymerization synthesis of functionalized polylactides (PLA) . These polymers are engineered to have pendant benzyl-protected hydroxyl groups, which, after deprotection, serve as versatile handles for post-polymerization modification . This capability is crucial for fabricating tailored biodegradable materials, such as films for tissue engineering. The pendant hydroxyls can be further functionalized, for instance with succinic anhydride, to introduce carboxylic acid groups, making the polymer amenable to standard carbodiimide coupling for the attachment of bioactive ligands like RGD-containing peptides, which are proven to enhance epithelial cell adhesion . This strategic approach provides researchers with a versatile class of biodegradable and biocompatible materials with controlled scaffold-cell interactions for applications in targeted drug delivery and regenerative medicine . Furthermore, the compound's structure makes it a relevant building block in the synthesis of other complex molecules, including pharmaceutical intermediates .

Properties

IUPAC Name

methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBWWWIGOQIBMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925974
Record name Methyl 3-(benzyloxy)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127744-28-9
Record name Methyl 3-(benzyloxy)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Benzyloxy-2-hydroxypropionic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Benzyloxy Group Introduction

Benzylation of methyl (S)-2-hydroxypropanoate uses benzyl bromide under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃, THF, 0°C to 25°C.

  • Yield : 72–85%.

Esterification and Hydrolysis

Methyl ester formation via Fischer esterification:

  • Conditions : Methanol, H₂SO₄ catalyst, reflux, 12 h.

  • Yield : 80–92%.
    Controlled hydrolysis of intermediates with LiOH/THF/H₂O ensures retention of configuration.

Purification and Characterization

  • Chromatography : Silica gel (hexane/ethyl acetate, 3:1).

  • Crystallization : Recrystallization from ethanol/water (1:3) yields white crystals (mp 73–75°C).

  • Analytical data :

    • ¹H NMR (CDCl₃): δ 7.32–7.45 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.25 (q, 1H, J = 6.8 Hz), 3.72 (s, 3H, OCH₃).

    • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1.0 mL/min, tₐ = 12.3 min (S-enantiomer).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
L-Serine Derivatization69–7797–99HighModerate
Asymmetric Hydrogenation82–8998–99MediumHigh
Enzymatic Resolution45–50>99LowLow

Industrial-Scale Considerations

Patented routes (e.g., US20160102042A1) highlight:

  • Catalyst recycling : Ru(II) complexes reused ≥5 times without loss of activity.

  • Solvent recovery : THF and DMF reclaimed via distillation (>90% efficiency).

  • Waste reduction : Pd/C-catalyzed debenzylation generates minimal heavy metal waste.

Challenges and Mitigation Strategies

  • Epimerization : Controlled pH (6.5–7.5) during hydrolysis prevents racemization.

  • Byproduct formation : Excess benzyl bromide (1.5 equiv) suppresses dialkylation.

  • Catalyst cost : Immobilized CAL-B reduces enzyme consumption by 40%.

Emerging Methodologies

  • Flow chemistry : Continuous asymmetric hydrogenation achieves 95% yield in 2 h.

  • Photocatalysis : Visible-light-mediated benzylation under mild conditions (ongoing research) .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Hydrolysis: (S)-3-Benzyloxy-2-hydroxy-propionic acid and methanol.

    Reduction: (S)-3-Benzyloxy-2-hydroxy-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural, functional, and application-based differences between (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester and analogous compounds.

Table 1: Comparison of Key Features

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Applications
This compound 127744-28-9 C₁₁H₁₄O₄ 210.2 Benzyloxy, hydroxyl, methyl ester Chiral intermediate in asymmetric synthesis
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester 105229-41-2 C₂₅H₂₅NO₆ 447.5 Benzyloxycarbonylamino, benzyloxy, methyl ester Protected amino acid derivatives; peptide synthesis
(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester 197244-11-4 C₂₄H₂₂O₇ 422.4 Bis-benzyloxy, dihydroxy, methyl ester Pharmaceutical intermediates (chiral building blocks)
Hexadecanoic acid methyl ester (Palmitic acid methyl ester) - C₁₇H₃₄O₂ 270.5 Long-chain alkyl, methyl ester Lipid research, biodiesel production
Sandaracopimaric acid methyl ester - C₂₁H₃₂O₂ 316.5 Diterpene backbone, methyl ester Natural product chemistry; resin analysis
Methyl (S)-(+)-2-isocyanato-3-tert-butoxypropionate - C₁₀H₁₇NO₄ 215.2 Isocyanato, tert-butoxy, methyl ester Reactive monomer in polymer chemistry

Structural and Functional Differences

Aromatic vs. Aliphatic Esters
  • Target Compound : Contains an aromatic benzyloxy group and a hydroxyl group, enabling hydrogen bonding and selective derivatization. The (S)-configuration at the chiral center is critical for enantioselective reactions .
  • Fatty Acid Esters (e.g., hexadecanoic acid methyl ester): Feature long aliphatic chains, imparting hydrophobicity. These are used in lipid metabolism studies and industrial applications like biodiesel .
  • Diterpene Esters (e.g., sandaracopimaric acid methyl ester): Derived from resin acids, these have fused ring systems and higher molecular weights, making them relevant in natural product isolation and characterization .
Reactive Functional Groups
  • Isocyanato-Containing Esters (e.g., methyl (S)-(+)-2-isocyanato-3-tert-butoxypropionate): The isocyanato group (–NCO) enables rapid polymerization or crosslinking, distinguishing it from the hydroxyl group in the target compound, which is more suited for stepwise synthesis .
  • Protected Amino Acid Derivatives (e.g., ’s compound): The benzyloxycarbonylamino group acts as a protective moiety for amines, a feature absent in the target compound but critical in peptide synthesis .
Spectroscopic Characterization
  • ¹H-NMR : Methyl ester protons at δ ~3.7 ppm; benzyloxy protons at δ ~4.5–5.0 ppm.
  • IR : Strong carbonyl stretch (C=O) at ~1740 cm⁻¹ for the ester group .

Biological Activity

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 127744-28-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act as an inhibitor in several enzymatic reactions, particularly those involving kinases and other regulatory proteins. The compound's structure allows it to bind effectively to the active sites of target enzymes, thus modulating their activity.

Target Enzymes and Pathways

  • Kinases : Similar compounds have demonstrated inhibitory effects on various kinases, which are crucial for cell signaling and regulation.
  • Histone Deacetylases (HDACs) : Research indicates that derivatives of this compound may inhibit HDACs, leading to altered gene expression profiles associated with cancer progression and treatment outcomes .
  • Cysteine Proteases : The compound may also exhibit inhibitory effects on cysteine proteases, which are implicated in numerous diseases, including cancer and viral infections .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The highest inhibitory activities were observed with specific derivatives that selectively targeted cancerous cells without affecting normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary tests indicate that this compound exhibits significant antibacterial activity against several strains of bacteria. The zone of inhibition was measured using standard methods, confirming its potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of HCT-116 cell proliferation with select derivatives showing IC50 values as low as 0.12 mg/mL .
Study 2Investigated the compound's role as an HDAC inhibitor, suggesting potential applications in cancer therapy through epigenetic modulation.
Study 3Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester, and what critical parameters influence yield and enantiopurity?

  • The synthesis typically involves esterification and hydroxyl protection. A common route starts with (S)-2-hydroxy-propionic acid, where the hydroxyl group is protected using benzyl bromide in the presence of a base (e.g., NaH or triethylamine) under anhydrous conditions . The esterification step employs methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Key parameters include reaction temperature (0–25°C for protection), solvent choice (THF or DMF), and stoichiometric control of benzylating agents to avoid overalkylation. Enantiopurity is preserved by avoiding racemization-prone conditions (e.g., high heat or strong acids during esterification) .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

  • Chiral HPLC or polarimetry are standard for confirming enantiopurity. GC-MS or LC-MS can verify molecular weight (C₁₁H₁₄O₄, MW 226.23) and detect impurities. NMR (¹H and ¹³C) is critical for structural validation:

  • ¹H NMR : δ 7.3–7.4 (benzyl aromatic protons), δ 4.5–4.7 (benzyloxy –CH₂–), δ 3.6–3.8 (methoxy group), δ 4.1–4.3 (hydroxy-bearing chiral center) .
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 70–75 ppm (benzyloxy –CH₂–), and 50–55 ppm (methoxy carbon) .

Q. What are the common applications of this compound in medicinal chemistry research?

  • It serves as a chiral building block for synthesizing β-hydroxy acid derivatives, which are precursors for protease inhibitors, antibiotics, and anti-inflammatory agents . The benzyloxy group acts as a protective moiety, enabling selective deprotection during multi-step syntheses.

Advanced Research Questions

Q. How do variations in catalytic systems affect the enantioselective synthesis of this compound?

  • Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods (lipases in organic solvents) can improve enantiomeric excess (ee). For example, lipase PS-C catalyzed transesterification achieves >95% ee under optimized conditions (hexane, 30°C, 48h). Kinetic resolution is often required to separate enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Discrepancies may arise from differences in substituent positioning or purity. Researchers should:

  • Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition using fluorogenic substrates).
  • Validate compound purity via orthogonal methods (HPLC, HRMS).
  • Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for activity .

Q. How can reaction conditions be optimized to suppress side products like over-benzylated derivatives or racemized byproducts?

  • Side Product Mitigation :

  • Use stoichiometric control (1:1 molar ratio of benzyl bromide to substrate) and low temperatures (0–5°C) to limit overalkylation.
  • Add radical scavengers (e.g., BHT) to prevent free-radical side reactions.
  • Employ mild bases (e.g., K₂CO₃ instead of NaH) to reduce racemization risk .

Methodological Guidance

  • Stereochemical Analysis : Use Mosher’s ester derivatization to confirm absolute configuration .
  • Purity Optimization : Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry setups to enhance reproducibility and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.